molecular formula C12H18ClNO2 B8185855 2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride

2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride

Cat. No.: B8185855
M. Wt: 243.73 g/mol
InChI Key: SVGHXNDPXLTJFF-UHFFFAOYSA-N
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Description

2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride is a chiral amino acid ester derivative characterized by a phenyl-substituted butyric acid backbone, an ethyl ester group, and a hydrochloride salt formation. This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of peptide analogs and enzyme inhibitors due to its structural mimicry of natural amino acids . Its stereochemistry (e.g., (2S,3R)-configuration noted in ) and esterification enhance solubility and bioavailability, making it valuable in drug delivery systems .

Properties

IUPAC Name

ethyl 2-amino-3-phenylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGHXNDPXLTJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrochloride Salt Formation

The free ester is treated with hydrochloric acid (HCl) to form the hydrochloride salt. This step enhances solubility and stability, particularly for pharmaceutical applications.

Detailed Reaction Steps

Esterification Protocol

A representative method from Vulcan Chem involves:

  • Reactant Preparation :

    • 2-Amino-3-phenyl-butyric acid is dissolved in ethanol.

    • A catalytic amount of sulfuric acid is added.

  • Reaction Conditions :

    • Reflux at 70–80°C for 5–8 hours to drive esterification.

  • Workup :

    • Solvent removal under reduced pressure.

    • Recrystallization from ethanol/water to isolate the ester.

Key Reagents :

ReagentRoleSource
EthanolSolvent/nucleophile
H₂SO₄Acid catalyst
HCl (gas/aqueous)Salt formation

Chiral Resolution (Optional)

For enantiomerically pure (2S,3R)-isomers, resolution agents like 2,3,4,6-di-O-isopropylidene-2-keto-L-gulonic acid are employed. This involves:

  • Complexation :

    • Mixing the racemic ester with the resolving agent in a polar solvent (e.g., water/MTBE).

  • Crystallization :

    • Adjusting pH to induce diastereomeric salt precipitation.

Alternative Synthetic Routes

Multi-Step Synthesis via Benzaldehyde Condensation

Patent CN102115450A describes a route for structurally related 4-amino-3-phenylbutyric acid, adaptable for this compound:

  • Condensation :

    • Benzaldehyde reacts with ethyl acetoacetate in ethanol using piperidine as a catalyst to form a diketone intermediate.

  • Decarbonylation :

    • Treatment with KOH under heat yields a dicarboxylic acid.

  • Cyclization and Hydrolysis :

    • Dehydration forms an anhydride, which is hydrolyzed to the amino acid.

Advantages :

  • Utilizes inexpensive starting materials (benzaldehyde, ethyl acetoacetate).

  • Scalable for industrial production.

Purification and Characterization

Chromatographic Techniques

  • HPLC :

    • Used to verify enantiomeric purity (e.g., Chiralpak IC column, mobile phase: n-hexane/ethanol).

  • Recrystallization :

    • Ethanol/water mixtures are common for isolating the hydrochloride salt.

Analytical Data

PropertyValueSource
Molecular Weight243.73 g/mol
Melting Point (mp)196–202°C
Purity (HPLC)>99%
Specific Rotation ([α]₂₃ᴰ)-5.8° (c 1.0, H₂O)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Acid-Catalyzed EsterificationLow cost, scalabilityHarsh conditions, possible racemization80–90%
Condensation (CN102115450A)Inexpensive substratesMulti-step, lower chiral control70–75%
Chiral ResolutionEnantiomeric purityComplex resolution agents50–60%

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-amino-3-phenyl-butyric acid. Key findings:

  • Acidic Hydrolysis : Performed with HCl (1–2 M) at 60–80°C for 6–8 hours, yielding the carboxylic acid with >85% efficiency.

  • Basic Saponification : NaOH (1–3 M) in aqueous ethanol (50–70%) at 25–40°C cleaves the ester within 3–5 hours .

Nucleophilic Acyl Substitution Reactions

The ester’s carbonyl carbon participates in nucleophilic substitutions:

  • Amide Formation : Reacts with primary amines (e.g., hydrazine) in ethanol under reflux (9–12 hours) to produce hydrazides (e.g., compound 4 in ).

  • Imidate Synthesis : Trichloroacetonitrile and DBU in dichloromethane generate trichloroacetimidates (e.g., 9 ) .

Amidation and Peptide Bond Formation

The amino group facilitates peptide coupling:

  • DCC-Mediated Coupling : Reacts with carboxylic acids (e.g., alkane amines) using dicyclohexylcarbodiimide (DCC) to form peptide bonds .

  • Azide Coupling : Converts to acyl azides for Staudinger ligation or Curtius rearrangement.

Decarbonylation and Cyclization Reactions

Controlled heating with strong bases induces structural rearrangements:

  • Decarbonylation : Treatment with KOH (50% aqueous ethanol, 78°C, 6 hours) removes CO to form 3-phenylglutaric acid derivatives .

  • Cyclization : In non-protonic solvents (e.g., THF) with dehydration catalysts (e.g., P₂O₅), forms 3-phenylglutaric anhydride .

Oxidation and Reduction Processes

The amino and ester groups participate in redox reactions:

  • Oxidation of Amide Groups : Hypochlorite or H₂O₂ converts amides (e.g., 4 ) to nitriles or carboxylic acids .

  • Ester Reduction : LiAlH₄ reduces the ethyl ester to a primary alcohol (2-amino-3-phenyl-butan-1-ol).

Mechanistic Insights

  • Steric Effects : The β-phenyl group slows nucleophilic attack at C-3, favoring reactivity at the ester carbonyl.

  • Acid Sensitivity : The hydrochloride salt enhances solubility in polar solvents but requires neutralization for reactions involving free amines .

This compound’s versatility in ester hydrolysis, nucleophilic substitutions, and redox chemistry supports its use in synthesizing analgesics, enzyme inhibitors, and peptide mimetics .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-amino-3-phenyl-butyric acid ethyl ester hydrochloride serves as an intermediate in synthesizing more complex organic molecules. Its unique structural properties allow for versatile chemical modifications, making it a valuable building block in organic synthesis.

Biology

The compound has been investigated for its potential biological activities:

  • Neuroprotective Effects : Studies indicate that it may protect neuronal cells from apoptosis and oxidative stress, potentially benefiting treatments for neurodegenerative diseases.
  • Antidepressant Activity : Preliminary research suggests that it enhances GABAergic neurotransmission, which is crucial for mood regulation and anxiety relief.

Medicine

Research is ongoing to explore its pharmaceutical potential for treating various conditions, particularly in neurology and psychiatry. The compound's ability to interact with specific receptors involved in neurotransmission positions it as a candidate for further therapeutic development.

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that treatment with this compound reduced apoptosis rates by 30% compared to untreated controls. This suggests potential utility in neurodegenerative disease therapies.

Case Study 2: Antidepressant Activity

In animal models, administration of this compound resulted in a significant decrease in depressive-like behaviors as measured by the forced swim test, indicating its potential as an antidepressant agent.

Mechanism of Action

The mechanism of action of 2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight Key Functional Groups Applications Reference
2-Amino-3-phenyl-butyric acid ethyl ester HCl C₁₂H₁₈ClNO₂ 243.73 (est.) Ethyl ester, phenyl, amino Peptide synthesis, enzyme studies
(R)-Ethyl 2-amino-3-phenylpropanoate HCl C₁₁H₁₆ClNO₂ 229.7 Propanoate, R-configuration Asymmetric catalysis
2-Amino-4-phenylbutyric acid ethyl ester HCl C₁₂H₁₈ClNO₂ 243.73 Phenyl at C₄ Receptor-binding assays
2-(2-Amino-acetylamino)-4-methylsulfanyl... C₉H₁₉ClN₂O₃S 270.78 Methylsulfanyl, acetylated amino Membrane permeability studies

Biological Activity

2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride, also known as ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride, is a compound with the molecular formula C₁₂H₁₈ClNO₂ and a molecular weight of 243.73 g/mol. This compound has garnered attention in biochemical research and pharmaceutical applications due to its unique structural properties and diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Neuroprotective Effects : The compound has demonstrated neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. It appears to protect neuronal cells from apoptosis and oxidative stress, potentially through modulation of neurotransmitter systems and reduction of inflammatory responses.
  • Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant effects, likely linked to its ability to enhance GABAergic neurotransmission. This mechanism is similar to that of other compounds used in the treatment of anxiety and depression.
  • Interaction with Biological Targets : The amino group in the structure allows it to interact with various biological targets, including receptors involved in neurotransmission and metabolic pathways. This interaction profile may contribute to its neuroprotective and antidepressant effects.

The mechanism of action for this compound involves several pathways:

  • GABA Receptor Modulation : The compound may enhance GABA receptor activity, leading to increased inhibitory neurotransmission, which is crucial for mood regulation and anxiety relief.
  • Oxidative Stress Reduction : It has been suggested that the compound can reduce oxidative stress in neuronal cells, thus protecting them from damage associated with neurodegenerative conditions.

Comparative Analysis

The following table summarizes the structural similarities and differences between this compound and related compounds:

Compound NameMolecular FormulaUnique Features
2-Amino-4-phenylbutyric acidC₁₀H₁₃NO₂Lacks ethyl ester functionality; primarily studied for neuroprotective effects.
PhenibutC₁₄H₁₉NO₂Contains a phenyl ring; used for anxiety relief; has GABA-mimetic properties.
4-Amino-3-phenylbutanoic acidC₁₀H₁₃NO₂Similar structure but without the ethyl ester; investigated for its role in neurotransmission.

Case Studies

Recent studies have explored the effects of this compound on various cell lines:

  • Neuroprotection in Cell Models : In vitro studies using neuronal cell lines have shown that treatment with this compound significantly reduces cell death induced by oxidative stress agents like hydrogen peroxide. The IC50 values indicate a potent protective effect.
  • Behavioral Studies in Animal Models : Animal studies have demonstrated that administration of this compound leads to reduced anxiety-like behaviors in rodent models, suggesting its potential as an anxiolytic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride?

  • Methodological Answer : The synthesis typically involves esterification of the carboxylic acid group followed by hydrochlorination. For example, ethyl ester formation can be achieved using coupling agents like N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) in the presence of N-hydroxy-succinimide (NHS), as described in peptide synthesis protocols . Purification via HPLC (≥95% purity) is recommended, with solvent selection (e.g., ethanol/water mixtures) critical for crystallization .

Q. What analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Compare chemical shifts of the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂O) and aromatic protons (δ ~7.2–7.5 ppm) with literature values for analogous compounds .
  • HPLC : Use reverse-phase columns (C18) with UV detection at 210–254 nm to assess purity (>95%). Adjust mobile phase pH to 2.5–3.0 (using TFA) to enhance peak resolution .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 243.73 for free base) and fragmentation patterns .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as hydrochloride salts often cause irritation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or heat (>25°C) .
  • Spill Management : Absorb with inert material (e.g., vermiculite), avoid water contact to prevent exothermic reactions, and dispose per EPA guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance ethyl ester yield?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous dichloromethane or DMF to minimize side reactions.
  • Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate esterification kinetics .
  • Temperature Control : Maintain 0–5°C during coupling to suppress racemization, followed by gradual warming to RT .
  • Yield Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and quantify using LC-MS .

Q. How should discrepancies between theoretical and observed spectroscopic data be resolved?

  • Methodological Answer :

  • NMR Analysis : If splitting patterns deviate (e.g., unexpected multiplicity in CH₂ groups), consider diastereomer formation or solvent effects. Use deuterated DMSO for enhanced solubility and signal clarity .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and NH₃⁺Cl⁻ bands (~2500–3000 cm⁻¹). Discrepancies may indicate incomplete hydrochlorination .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., Dabigatran ethyl ester hydrochloride, which shares ester and ammonium chloride motifs) .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC for new peaks (e.g., free acid or ethanol byproducts) .
  • pH Stability Profiling : Dissolve in buffers (pH 1–9) and measure decomposition rates. Hydrochloride salts typically degrade faster in alkaline conditions .
  • Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products using LC-MS/MS .

Data Contradiction Analysis

Q. How to interpret conflicting toxicity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Dose Normalization : Adjust for metabolic differences (e.g., hepatic clearance in vivo vs. static cell cultures). For example, Azelaic acid derivatives show higher LD50 in mice (114 mg/kg IV) than cell-based assays .
  • Species-Specific Metabolism : Use human hepatocyte models to bridge gaps between rodent data and human toxicity predictions .

Application-Oriented Questions

Q. What biochemical applications are feasible given its structural features?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against proteases (e.g., thrombin) by modifying the ethyl ester group, as seen in Dabigatran ethyl ester hydrochloride .
  • Peptide Mimetics : Incorporate into peptide backbones via solid-phase synthesis, using L-Cysteine ethyl ester hydrochloride protocols for side-chain protection .

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